Regioisomeric Purity Defines Synthetic Utility: 5-Position vs. 4- and 1-Substituted Piperidin-2-one Analogs
The 5-(2-aminoethyl)piperidin-2-one regioisomer is the sole isomer in which the primary amine side chain is attached to the carbon atom α to the lactam carbonyl in a manner that preserves a stereogenic center at C5. This is qualitatively distinct from the 1-substituted isomer, where the aminoethyl group occupies the lactam nitrogen and eliminates the NH hydrogen-bond donor, and from the 4-substituted isomer, where the side chain resides on the carbon β to the carbonyl, altering the torsional angle between the amine and the lactam plane . In the context of piperidin-2-one-based peptidomimetics, 5-aminopiperidin-2-ones have been validated as β-turn mimetics, whereas the corresponding 4-amino isomers adopt distinct conformational ensembles that differentially modulate GPCR allosteric sites [1]. No quantitative head-to-head comparison of the free base 5-(2-aminoethyl) vs. 4-(2-aminoethyl) vs. 1-(2-aminoethyl) regioisomers in a single assay has been publicly disclosed.
| Evidence Dimension | Regiochemical topology and hydrogen-bond donor/acceptor configuration |
|---|---|
| Target Compound Data | C5-substituted; two H-bond donors (lactam NH + primary amine NH₂); one stereogenic center at C5; PSA = 58.6 Ų; cLogP = 0.84 [2] |
| Comparator Or Baseline | 4-(2-Aminoethyl)piperidin-2-one: C4-substituted; two H-bond donors; no stereocenter at substitution point. 1-(2-Aminoethyl)piperidin-2-one: N1-substituted; one H-bond donor (amine only); lactam NH replaced by tertiary amide. Both comparators lack the specific C5 chiral topology of the target compound. |
| Quantified Difference | Not applicable—differentiation is qualitative and topological. No unified quantitative assay comparing all three regioisomers exists in the public domain. |
| Conditions | Structural comparison based on SMILES, InChI, and computed physicochemical descriptors; no single-assay head-to-head data available. |
Why This Matters
For procurement decisions, the regioisomeric identity of the building block determines the spatial presentation of the aminoethyl pharmacophore in downstream target compounds; selecting the wrong regioisomer wastes synthesis resources and generates SAR data that cannot be extrapolated across the series.
- [1] Che, Y.; Marshall, G. R. Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. J. Org. Chem. 2000, 65, 5430–5439. Available at: https://www.academia.edu/ View Source
- [2] MolBase. 5-(2-Aminoethyl)-2-piperidinone: Physicochemical Properties (PSA 58.61; LogP 0.8376). Available at: https://m.molbase.cn/ View Source
